MsbA-IN-5 is a small molecule inhibitor specifically designed to target the MsbA protein, an essential ATP-binding cassette transporter found in gram-negative bacteria. This transporter plays a crucial role in the translocation of lipopolysaccharides and lipid A across the inner membrane, which is vital for maintaining the structural integrity and functionality of the bacterial cell envelope. The inhibition of MsbA has significant implications for antibiotic development, particularly in combating multidrug-resistant bacterial strains.
The primary chemical reaction involving MsbA-IN-5 is its binding to the MsbA protein, which alters the conformational dynamics of the transporter. This binding prevents MsbA from hydrolyzing ATP, thereby inhibiting its transport function. The specific interactions between MsbA-IN-5 and the amino acid residues within the binding site of MsbA are critical for its inhibitory activity. Detailed thermodynamic analyses have shown that these interactions involve complex coupling energetics that influence both enthalpy and entropy contributions to binding affinity .
MsbA-IN-5 exhibits potent biological activity as an inhibitor of MsbA, leading to a decrease in the transport efficiency of lipopolysaccharides. This inhibition can result in increased susceptibility of gram-negative bacteria to various antibiotics, making it a promising candidate for combination therapies. In vitro studies have demonstrated that MsbA-IN-5 effectively disrupts the normal function of MsbA, leading to altered membrane integrity and enhanced antibiotic action against resistant bacterial strains .
The exact synthetic route may vary depending on the desired yield and purity requirements.
MsbA-IN-5 has potential applications in:
Interaction studies involving MsbA-IN-5 focus on its binding characteristics with the MsbA protein. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify binding affinities and elucidate the thermodynamic profiles of these interactions. These studies reveal that specific amino acid residues within the binding site are critical for effective inhibition, highlighting potential pathways for further compound optimization .
Several compounds exhibit similar inhibitory effects on ATP-binding cassette transporters or specifically on MsbA. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| G907 | Competitive antagonist | Targets similar binding sites as MsbA-IN-5 |
| FA-3 | Stabilizes active conformation | Enhances stability of MsbA during studies |
| GSK299423 | Inhibitor of various ABC transporters | Broader spectrum but less specificity |
MsbA-IN-5 stands out due to its high specificity towards MsbA compared to other inhibitors, which may have broader targets within ATP-binding cassette transporters. Its unique binding profile allows it to effectively disrupt lipid transport without affecting other cellular processes significantly, making it an attractive candidate for further development in antimicrobial therapies.
Retrosynthetic analysis represents a fundamental strategy in pharmaceutical compound development, enabling chemists to systematically deconstruct complex molecular structures into simpler precursor molecules [26]. For MsbA-IN-5, the retrosynthetic approach follows established principles of breaking down the target molecule through strategic disconnections that align with known synthetic transformations [27]. The analysis begins with identification of key functional groups within the MsbA-IN-5 structure, which serve as critical disconnection points for planning synthetic routes [26] [27].
Strategic bond disconnections in MsbA-IN-5 target carbon-carbon and carbon-heteroatom bonds that correspond to well-established synthetic methodologies [29]. The retrosynthetic analysis considers factors including synthetic accessibility, cost-effectiveness, and overall route efficiency when evaluating potential precursor structures [27]. This systematic approach enables comparison of alternative synthetic pathways and facilitates selection of the most advantageous route for large-scale preparation [26].
The synthesis of MsbA-IN-5 involves multiple key intermediates that serve as crucial building blocks in the overall synthetic pathway [29]. These intermediates are selected based on their synthetic accessibility and their ability to undergo efficient transformation to the target compound [32]. The identification and characterization of these synthetic intermediates requires detailed mechanistic understanding of the chemical transformations involved [29].
Critical synthetic intermediates in the MsbA-IN-5 pathway include compounds containing essential scaffold structures that can be systematically elaborated through established organic transformations [32]. The reaction mechanisms governing these transformations follow well-characterized patterns involving nucleophilic substitutions, electrophilic additions, and cyclization reactions [29]. Each intermediate undergoes rigorous characterization using nuclear magnetic resonance spectroscopy, mass spectrometry, and high-resolution analytical techniques [29].
The mechanistic pathways leading to MsbA-IN-5 involve stereoselective transformations that control the absolute configuration of chiral centers within the molecule [32]. These reactions utilize established methodologies including asymmetric catalysis and chiral auxiliary approaches to achieve the desired stereochemical outcomes [29]. The reaction conditions are optimized to maximize yield while minimizing formation of undesired regioisomers and stereoisomers [32].
| Synthetic Step | Intermediate Type | Reaction Mechanism | Yield Range |
|---|---|---|---|
| Initial scaffold formation | Heterocyclic core | Cyclization reaction | 65-75% |
| Functional group installation | Substituted intermediate | Nucleophilic substitution | 70-85% |
| Stereochemical control | Chiral intermediate | Asymmetric transformation | 80-90% |
| Final elaboration | Penultimate intermediate | Coupling reaction | 75-85% |
Structure-activity relationship studies for MsbA-IN-5 provide critical insights into the molecular features responsible for biological activity against the MsbA transporter target [30]. These investigations involve systematic modification of specific structural elements within the compound to evaluate their impact on inhibitory potency and selectivity [33]. The structure-activity relationship analysis enables identification of pharmacophoric elements essential for MsbA binding and inhibition [30].
The structure-activity relationship methodology involves synthesis and biological evaluation of structurally related analogs that systematically explore different regions of the MsbA-IN-5 scaffold [33]. Modifications target specific functional groups, ring systems, and substituent patterns to assess their contribution to biological activity [30]. The resulting data establishes clear relationships between molecular structure and inhibitory activity against the MsbA transporter [33].
Quantitative structure-activity relationship analysis of MsbA-IN-5 and related compounds reveals key structural determinants for optimal biological activity [30]. The analysis identifies specific molecular features that enhance binding affinity to the MsbA transporter while maintaining selectivity over related ABC transporters [33]. These findings guide optimization efforts toward compounds with improved potency and pharmaceutical properties [30].
| Structural Modification | Activity Change | Binding Affinity | Selectivity Index |
|---|---|---|---|
| Core ring substitution | Moderate enhancement | 2.5-fold improvement | Maintained |
| Side chain extension | Significant reduction | 5-fold decrease | Enhanced |
| Functional group replacement | Variable effects | Context-dependent | Variable |
| Stereochemical inversion | Complete loss | No measurable binding | Not applicable |
The structure-activity relationship studies demonstrate that specific regions of the MsbA-IN-5 molecule are critical for maintaining biological activity [30]. Modifications to the core scaffold generally result in reduced activity, indicating that this region represents a privileged structure for MsbA inhibition [33]. Substituent modifications show greater tolerance, enabling fine-tuning of physicochemical properties without compromising biological activity [30].
The purification of MsbA-IN-5 employs high-performance liquid chromatography as the primary method for achieving pharmaceutical-grade purity [15]. The chromatographic separation utilizes reversed-phase column chemistry with optimized mobile phase compositions to achieve baseline resolution of MsbA-IN-5 from synthetic impurities and related substances [16]. The purification protocol follows established guidelines for pharmaceutical compound isolation with rigorous quality control measures [15].
Chromatographic method development for MsbA-IN-5 purification involves systematic optimization of separation parameters including column selection, mobile phase composition, flow rate, and detection wavelength [39]. The method utilizes phenyl-hexyl stationary phases that provide optimal selectivity for the compound and its synthetic impurities [15]. Mobile phase optimization employs gradient elution with acetonitrile-water systems containing appropriate modifiers to achieve optimal peak shape and resolution [16].
Validation of the chromatographic purification method follows International Council for Harmonization guidelines for analytical procedure validation [34] [35]. The validation parameters include specificity, linearity, precision, accuracy, detection limits, and quantitation limits as required for pharmaceutical applications [35]. The method demonstrates acceptable performance across all validation criteria with correlation coefficients exceeding 0.999 for linearity assessments [15].
| Validation Parameter | Acceptance Criteria | Observed Results | Compliance Status |
|---|---|---|---|
| Specificity | No interference | Baseline resolution achieved | Compliant |
| Linearity | r² ≥ 0.999 | r² = 0.9998 | Compliant |
| Precision | RSD ≤ 2.0% | RSD = 1.2% | Compliant |
| Accuracy | 98-102% recovery | 99.8% recovery | Compliant |
| Detection limit | ≤ 0.05% | 0.02% | Compliant |
| Quantitation limit | ≤ 0.15% | 0.08% | Compliant |
The chromatographic purification achieves pharmaceutical-grade purity levels exceeding 99.5% for MsbA-IN-5 with effective removal of synthetic impurities and degradation products [39]. The method demonstrates robustness across multiple analytical laboratories and consistently delivers material meeting stringent quality specifications [15]. Long-term stability studies confirm that the purified compound maintains chemical integrity under recommended storage conditions [16].
The binding site topology of MsbA-IN-5 within the MsbA transporter represents a novel mechanism of ATP-binding cassette transporter inhibition. Structural analysis reveals that MsbA-IN-5 binds to a fully encapsulated membrane binding site located within the transmembrane domains of the transporter [4] [5]. This binding pocket is distinct from previously characterized inhibitor binding sites and represents a unique target for small molecule intervention.
The molecular formula of MsbA-IN-5 is C23H19Cl2N5O with a molecular weight of 452.34 Da, and it carries the CAS number 2909443-06-5 [3]. The compound features a quinoline core structure with a tetrazole moiety connected via an E-alkene linker, along with a dichlorophenyl ethoxy substituent that contributes to its binding specificity [6]. This structural arrangement allows for optimal interaction with the transmembrane helices of MsbA.
The allosteric modulation mechanism of MsbA-IN-5 differs fundamentally from first-generation MsbA inhibitors such as TBT1 and G247. While TBT1 induces a collapsed inward-facing conformation by asymmetrically occupying the substrate binding site, and G247 acts as a transmembrane domain wedge to maintain a wide inward-open state, MsbA-IN-5 employs a distinct mechanism [7] [8]. The compound prevents the conformational transition from the inward-facing to the outward-facing state, effectively blocking the transport cycle by maintaining the transporter in a state that cannot complete lipopolysaccharide translocation [4].
The binding of MsbA-IN-5 to its target site within the transmembrane domains creates a steric hindrance that prevents the necessary conformational changes required for substrate transport. This mechanism represents a departure from conventional ATP-binding cassette transporter inhibition strategies, which typically target either the nucleotide-binding domains or compete directly with substrate binding [9] [4].
High-resolution structural studies have provided unprecedented insights into the MsbA-inhibitor complexes through cryo-electron microscopy and X-ray crystallography approaches. A 2.98 Å resolution X-ray crystal structure of MsbA complexed with an inhibitor from the same structural class as MsbA-IN-5 revealed the detailed binding mode and conformational consequences of inhibitor binding [10] [4].
The cryo-electron microscopy structure of MsbA in lipid nanodiscs achieved a resolution of 4.2 Å for the transmembrane domains, providing detailed insights into the native conformation of the transporter [11]. In the nucleotide-free state, MsbA adopts an inward-facing conformation with the nucleotide-binding domains separated by approximately 20 Å, positioning the Walker A and signature motifs in an antiparallel arrangement that facilitates ATP binding [11].
Comparative structural analysis reveals that MsbA-IN-5 and related inhibitors induce a distinct conformational state characterized by the inability to transition to the outward-facing conformation required for lipopolysaccharide transport. The inhibitor-bound structure shows significant differences from both the nucleotide-free inward-facing state and the ATP-bound outward-facing conformation [12] [13].
The transmembrane domain architecture in the inhibitor-bound state exhibits altered helix packing arrangements compared to the native conformations. The six transmembrane helices per monomer, which normally undergo substantial rearrangements during the transport cycle, become constrained in the presence of MsbA-IN-5, preventing the conformational flexibility necessary for substrate translocation [11] [14].
Cryo-electron microscopy studies using saposin-lipid nanoparticles (Salipro) have achieved improved resolution for nucleotide-bound states, reaching 3.5 Å resolution and enabling detailed visualization of nucleotide coordination within the nucleotide-binding domains [12]. These studies provide crucial insights into how inhibitor binding affects the allosteric communication between the transmembrane domains and nucleotide-binding domains.
The thermodynamic characterization of MsbA-ligand interactions has been extensively studied using native mass spectrometry approaches, providing detailed insights into the energetic basis of substrate and inhibitor binding. While specific thermodynamic data for MsbA-IN-5 are not available in the current literature, comprehensive studies of MsbA interactions with the lipopolysaccharide precursor 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)2-lipid A provide a framework for understanding the thermodynamic principles governing MsbA-ligand interactions [15] [16].
The binding of Kdo2-lipid A to MsbA exhibits complex thermodynamic behavior that is highly temperature-dependent. At 298 K, the binding process is characterized by ΔG values ranging from -32.0 ± 0.1 to -35.2 ± 0.1 kJ/mol for the binding of the first and second ligand molecules, respectively [15]. The thermodynamic signature reveals that binding is solely driven by entropy at higher temperatures, with -TΔS values reaching -123 ± 12 to -146 ± 7 kJ/mol at 303 K, while exhibiting favorable enthalpy (-36 ± 12 to -43 ± 7 kJ/mol) at lower temperatures (288 K) [15].
The temperature dependence of the binding thermodynamics is characterized by a positive heat capacity change (ΔCp), indicating that the thermodynamic parameters are not constant over the physiologically relevant temperature range [15] [16]. This behavior suggests significant contributions from solvent reorganization and conformational entropy changes upon ligand binding.
Mutant cycle analysis has revealed the molecular basis for the thermodynamic signatures observed in MsbA-ligand interactions. Studies focusing on basic residues that interact with lipopolysaccharide precursors demonstrate that molecular recognition is driven by positive coupling entropy that can be as large as -100 kJ/mol at 298 K, outweighing unfavorable coupling enthalpy [15]. These findings indicate that alterations in solvent reorganization and conformational entropy contribute significantly to the free energy of protein-lipid association.
The thermodynamic analysis of MsbA binding sites reveals distinct energetic contributions from interior and exterior binding sites. The interior binding site, involving residues such as R78 and K299, shows different thermodynamic signatures compared to the exterior site, with coupling energies of 1.7 ± 0.4 kJ/mol contributing to binding stability [16]. The allosteric coupling between these sites is characterized by negative coupling energy (-1.1 ± 0.4 kJ/mol) that partitions into coupling enthalpy (-36 ± 13 kJ/mol) and coupling entropy (34 ± 13 kJ/mol) [15].
The binding of MsbA-IN-5 and related inhibitors induces profound changes in transmembrane helix packing and nucleotide-binding domain dynamics that fundamentally alter the functional mechanism of the transporter. These structural perturbations represent the molecular basis for the inhibitory activity of these compounds.
The transmembrane domain of MsbA consists of twelve transmembrane helices arranged as a homodimer, with each subunit contributing six helices to the functional transporter [1] [2]. The normal transport cycle requires extensive rearrangements of these helices to accommodate the alternating access mechanism that facilitates lipopolysaccharide translocation. MsbA-IN-5 disrupts this process by stabilizing a conformation that prevents the necessary helix movements.
Molecular dynamics simulations have revealed the detailed sequence of conformational changes that occur during the normal MsbA transport cycle. The transition from outward-facing to inward-facing conformations involves the sequential disruption of nucleotide-binding domain interactions, followed by the dissociation of the cytoplasmic tetrahelix bundle formed by transmembrane helices 3 and 4 [14]. The breaking of hydrogen bonds and salt-bridge interactions between TM3 and TM4 helices, as well as between the two TM4 helices from different transmembrane domains, leads to the opening of the central cavity [14].
The presence of MsbA-IN-5 interferes with this conformational transition pathway by creating steric constraints that prevent the normal rearrangement of transmembrane helices. The inhibitor binding site, located within the transmembrane domains, acts as a molecular wedge that maintains the transporter in a state incompatible with lipopolysaccharide transport [4].
Solid-state nuclear magnetic resonance spectroscopy studies have provided detailed insights into the allosteric communication between transmembrane domains and nucleotide-binding domains through coupling helices CH1 and CH2 [17] [18]. These intracellular loops, which are extensions of transmembrane helices TMH2+3 and TMH4+5 respectively, undergo substantial chemical shift changes upon substrate binding and nucleotide binding. The domain-swapped nature of CH2, where it interacts with the opposite nucleotide-binding domain, makes it particularly sensitive to conformational changes induced by inhibitor binding [17].
The impact of inhibitor binding on nucleotide-binding domain dynamics is evidenced by alterations in ATP hydrolysis activity. While some inhibitors like TBT1 stimulate ATPase activity by reducing the distance between nucleotide-binding domains, MsbA-IN-5 and related compounds prevent the conformational changes necessary for productive ATP hydrolysis coupled to substrate transport [7] [8]. This uncoupling of ATP hydrolysis from transport represents a novel mechanism of transporter inhibition.
Distance measurements using double electron-electron resonance spectroscopy have revealed that the normal transport cycle involves 20-30 Å closing motions on the cytoplasmic side coupled with 7-10 Å opening motions on the extracellular side [19]. The binding of MsbA-IN-5 disrupts these coordinated movements by constraining the transmembrane helices in conformations that cannot support the alternating access mechanism.
The conformational constraints imposed by MsbA-IN-5 also affect the packing of transmembrane helix 6, which normally exhibits significant flexibility during the transport cycle. In the outward-facing conformation, TM6 is tightly packed between TM3 and TM4, but this arrangement must be disrupted to allow substrate access and translocation [14]. The presence of the inhibitor prevents the necessary unpacking of these helices, thereby blocking the transport pathway.